3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide
Overview
Description
3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide is an organic compound with a complex structure that includes benzylsulfamoyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzylsulfamoyl group: This can be achieved by reacting benzylamine with sulfonyl chloride under basic conditions.
Attachment to the phenyl ring: The benzylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the ethoxyphenyl group: This involves the reaction of ethoxybenzene with a suitable electrophile to introduce the ethoxy group.
Coupling of the two phenyl groups: The final step involves coupling the benzylsulfamoyl-phenyl group with the ethoxyphenyl group through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl sulfide.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(benzylamino)sulfonyl]phenyl-N-(4-ethoxyphenyl)propanamide
- 3-(benzylsulfonyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}propanamide
Uniqueness
3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of benzylsulfamoyl and ethoxyphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-22-13-11-21(12-14-22)26-24(27)17-10-19-8-15-23(16-9-19)31(28,29)25-18-20-6-4-3-5-7-20/h3-9,11-16,25H,2,10,17-18H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGZBQHUGJLRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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